Specific Scientific Field: The specific scientific field of this application is Medicinal Chemistry .
Comprehensive and Detailed Summary of the Application: 6-Morpholinopyridin-2-amine is used in the synthesis of novel compounds bearing imidazo[2,1-b]thiazole scaffolds . These compounds are designed and synthesized based on the optimization of the virtual screening hit compound N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide .
Thorough Summary of the Results or Outcomes Obtained: These novel compounds were tested for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 . The results indicated that the compound 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide, with slightly higher inhibition on VEGFR2 than the hit compound, was a potential inhibitor against MDA-MB-231 (IC50 = 1.4 μM) compared with sorafenib (IC50 = 5.2 μM), and showed more selectivity against MDA-MB-231 than HepG2 cell line (IC50 = 22.6 μM) .
6-Morpholinopyridin-2-amine is a heterocyclic compound characterized by a pyridine ring substituted with a morpholine group and an amine functional group at the second position. Its molecular formula is C9H13N3O, and it has a molecular weight of approximately 179.22 g/mol. The structure of this compound allows for diverse chemical interactions, making it significant in various fields of research, particularly in medicinal chemistry and organic synthesis.
Research indicates that 6-Morpholinopyridin-2-amine exhibits potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its ability to interact with specific enzymes and receptors allows it to modulate biological pathways effectively. The compound's mechanism of action often involves hydrogen bonding and hydrophobic interactions with molecular targets, which may lead to the inhibition of certain biological processes .
The synthesis of 6-Morpholinopyridin-2-amine typically involves several steps:
Industrial production methods may utilize large-scale nitration, reduction, and chlorination processes optimized for yield and purity.
6-Morpholinopyridin-2-amine has various applications across multiple fields:
Studies on the interaction of 6-Morpholinopyridin-2-amine with biological targets reveal its potential as a modulator of enzyme activity. This interaction often involves specific binding affinities that can influence cellular processes, making it a candidate for further investigation in pharmacological applications.
Several compounds share structural similarities with 6-Morpholinopyridin-2-amine, each possessing unique properties:
| Compound Name | Similarity | Key Features |
|---|---|---|
| 2-Aminopyrimidine | 0.70 | Known for antitrypanosomal and antiplasmodial activities. |
| 2-Methoxy-5-aminopyridine | 0.68 | Used as an intermediate in various chemical syntheses. |
| 4-Morpholinopyridin-2-amine | 0.85 | Similar structure but different position of morpholine attachment. |
| 4-(Pyrrolidin-1-yl)pyridin-2-amine | 0.78 | Exhibits different biological activity profiles. |
| 4-(2-Bromopyridin-4-yl)morpholine | 0.77 | Utilized in various synthetic applications. |
Uniqueness: The distinct structural features of 6-Morpholinopyridin-2-amine confer specific chemical and biological properties that differentiate it from related compounds, particularly its dual functionality as both an amine and a morpholine derivative, which enhances its versatility in research and application .
6-Morpholinopyridin-2-amine possesses the molecular formula C₉H₁₃N₃O with a molecular weight of 179.22 grams per mole [1] [2] [3]. The compound is characterized by its specific atomic composition, containing nine carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, and one oxygen atom [4] [5]. The molecular weight has been consistently reported across multiple chemical databases and research publications [6] [7].
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₃N₃O | [1] [2] [3] |
| Molecular Weight | 179.22 g/mol | [1] [2] [5] |
| Chemical Abstracts Service Number | 400774-96-1 | [1] [2] [4] |
| Molecular Descriptor Language Number | MFCD18483100 | [2] [7] |
The compound's molecular composition reflects its hybrid nature, incorporating both the morpholine heterocycle (C₄H₉NO) and the aminopyridine moiety (C₅H₄N₂) [3] [6]. This combination results in a molecule with distinct physicochemical properties that differentiate it from its individual structural components [8].
6-Morpholinopyridin-2-amine typically appears as a white to yellow solid under standard laboratory conditions [2] [9]. The compound exhibits specific physical characteristics that are important for its handling and identification in research applications [5] [10]. Physical property data indicates that the compound maintains stability under normal storage conditions [9].
| Physical Property | Value/Description | Source |
|---|---|---|
| Physical State | Solid | [2] [9] [5] |
| Color | White to Yellow | [2] [9] |
| Appearance | Crystalline Solid | [9] [10] |
| Storage Condition | Room Temperature, Dark, Inert Gas | [8] |
| Density (Predicted) | 1.208 ± 0.06 g/cm³ | [8] |
| Boiling Point (Predicted) | 391.7 ± 42.0 °C | [8] |
The compound demonstrates moderate solubility characteristics in various solvents [9] [10]. Computational predictions suggest a density of approximately 1.208 grams per cubic centimeter and a predicted boiling point of 391.7 degrees Celsius [8]. These physical properties are consistent with the compound's molecular structure and intermolecular interactions [11].
The systematic International Union of Pure and Applied Chemistry name for this compound is 6-morpholin-4-ylpyridin-2-amine [2] [4] [12]. This nomenclature clearly indicates the substitution pattern, with the morpholine ring attached at the 4-position of the morpholine nitrogen, which is subsequently connected to the 6-position of the pyridin-2-amine structure [6] [13].
| Identifier Type | Value | Source |
|---|---|---|
| International Union of Pure and Applied Chemistry Name | 6-morpholin-4-ylpyridin-2-amine | [2] [4] [12] |
| Simplified Molecular Input Line Entry System | NC1=NC(N2CCOCC2)=CC=C1 | [3] [4] [6] |
| International Chemical Identifier | InChI=1S/C9H13N3O/c10-8-2-1-3-9(11-8)12-4-6-13-7-5-12/h1-3H,4-7H2,(H2,10,11) | [2] [4] [6] |
| International Chemical Identifier Key | LEZFYYWHNXICNC-UHFFFAOYSA-N | [2] [4] [6] |
| Chemical Abstracts Service Registry Number | 400774-96-1 | [1] [2] [4] |
The Simplified Molecular Input Line Entry System notation NC1=NC(N2CCOCC2)=CC=C1 provides a linear representation of the molecular structure [3] [4] [6]. The International Chemical Identifier and its corresponding key offer standardized methods for chemical database searches and computational applications [2] [6].
6-Morpholinopyridin-2-amine contains several distinct functional groups that contribute to its chemical reactivity and biological activity [14] [15]. The molecule features a six-membered pyridine ring with an amino group at the 2-position and a morpholine substituent at the 6-position [2] [4] [16].
The morpholine ring consists of a six-membered heterocycle containing both nitrogen and oxygen atoms in a 1,4-relationship [15] [16]. This morpholine moiety adopts a chair conformation, which is the most energetically favorable arrangement [17] [18]. The nitrogen atom in the morpholine ring serves as the point of attachment to the pyridine system [19] [15].
| Functional Group | Position | Characteristics | Source |
|---|---|---|---|
| Primary Amine | Pyridine C-2 | NH₂ group, basic character | [2] [4] [20] |
| Pyridine Ring | Central core | Six-membered aromatic heterocycle | [21] [22] [23] |
| Morpholine Ring | Pyridine C-6 | Six-membered saturated heterocycle (N,O) | [15] [16] [18] |
| Tertiary Amine | Morpholine N | Point of attachment to pyridine | [15] [16] |
The pyridine ring exhibits aromatic character with delocalized pi electrons, while maintaining the basic properties associated with the nitrogen atom [21] [22]. The amino group at the 2-position provides additional basicity and hydrogen bonding capabilities [20] [23]. The morpholine ring contributes both hydrophilic and lipophilic character to the overall molecule [16] [18].
6-Morpholinopyridin-2-amine exhibits limited isomerism due to its specific substitution pattern [24] [25]. The compound does not demonstrate geometric isomerism or optical activity under standard conditions [26] [27]. However, conformational flexibility exists within the morpholine ring system [17].
The morpholine ring can adopt different conformations, with the chair conformation being the most stable [17] [18]. In this conformation, the nitrogen and oxygen atoms are positioned to minimize steric interactions and maximize orbital overlap [17]. The morpholine ring shows two primary conformational states: chair-equatorial and chair-axial arrangements of substituents [17].
| Conformational Aspect | Description | Energy Consideration | Source |
|---|---|---|---|
| Morpholine Ring | Chair conformation preferred | Most stable arrangement | [17] [18] |
| N-C Bond Rotation | Limited rotation around morpholine-pyridine bond | Moderate energy barrier | [17] |
| Amino Group | Planar with pyridine ring | Conjugation with aromatic system | [20] [21] |
The attachment of the morpholine ring to the pyridine system introduces a degree of conformational constraint [19] [17]. The nitrogen-carbon bond connecting these two ring systems has restricted rotation due to partial double bond character arising from nitrogen lone pair delocalization [17] [22].
Limited crystallographic data exists specifically for 6-Morpholinopyridin-2-amine in the literature [28] [29]. However, related morpholine-pyridine compounds have been studied extensively using X-ray crystallography techniques [19] [28]. These studies provide insight into the potential solid-state structure of 6-Morpholinopyridin-2-amine [19].
Comparative analysis of similar compounds suggests that 6-Morpholinopyridin-2-amine likely crystallizes in a monoclinic or orthorhombic crystal system [19] [21]. The morpholine ring maintains its chair conformation in the solid state, with the oxygen and nitrogen atoms adopting specific spatial orientations [19] [17].
| Crystallographic Feature | Expected Characteristics | Basis for Prediction | Source |
|---|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Similar compound analysis | [19] [21] |
| Molecular Packing | Hydrogen bonding networks | Amino and morpholine groups | [19] [28] |
| Morpholine Conformation | Chair form | Energy minimization | [19] [17] |
| Intermolecular Interactions | N-H...N and C-H...O bonds | Functional group analysis | [19] [28] |
The presence of both amino and morpholine functional groups suggests the formation of intermolecular hydrogen bonding networks in the crystal lattice [19] [28]. These interactions likely involve the primary amino group as both hydrogen bond donor and acceptor, while the morpholine oxygen serves as a hydrogen bond acceptor [19] [18].
Computational analysis provides additional insight into the molecular properties of 6-Morpholinopyridin-2-amine [3] [30]. The topological polar surface area has been calculated as 51.38 square angstroms, indicating moderate polarity [3] [30]. The logarithm of the partition coefficient (LogP) value of 0.5004 suggests balanced hydrophilic and lipophilic character [3].
| Computational Parameter | Value | Significance | Source |
|---|---|---|---|
| Topological Polar Surface Area | 51.38 Ų | Moderate polarity | [3] [30] |
| Logarithm of Partition Coefficient | 0.5004 | Balanced solubility | [3] |
| Hydrogen Bond Acceptors | 4 | Multiple binding sites | [3] [14] |
| Hydrogen Bond Donors | 1 | Limited donor capability | [3] [14] |
| Rotatable Bonds | 1 | Low conformational flexibility | [3] [14] |
The compound contains four hydrogen bond acceptor sites and one hydrogen bond donor site, which influences its potential for intermolecular interactions [3] [14]. The single rotatable bond indicates relatively rigid molecular geometry, primarily limited to rotation around the morpholine-pyridine connection [3] [14].
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of 6-Morpholinopyridin-2-amine through both proton and carbon-13 analyses. The compound exhibits characteristic spectroscopic signatures reflecting its bifunctional nature, incorporating both pyridine and morpholine moieties.
The proton Nuclear Magnetic Resonance spectrum of 6-Morpholinopyridin-2-amine displays distinct resonance patterns corresponding to the aromatic pyridine ring and the saturated morpholine substituent [1] [2]. The aromatic protons appear in the downfield region, with H-3 and H-5 pyridine protons resonating at 8.0-8.4 parts per million as doublet or doublet of doublets due to ortho and meta coupling interactions [1] [2]. The H-4 pyridine proton exhibits chemical shifts in the 7.0-7.3 parts per million range, while the H-6 position shows resonances between 6.5-6.9 parts per million [1] [2].
The morpholine ring protons manifest as characteristic multiplets in the aliphatic region. The oxygen-adjacent methylene protons (-OCH₂-) typically appear around 3.6-3.8 parts per million as triplets, while the nitrogen-adjacent methylene groups (-NCH₂-) resonate slightly upfield [1] [3]. This pattern is consistent with the electron-withdrawing effects of the heteroatoms and the ring conformation dynamics observed in morpholine derivatives [4] [5].
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the electronic environment of each carbon atom within the molecular framework. The pyridine carbons exhibit chemical shifts characteristic of heteroaromatic systems [1]. The C-2 carbon, bearing the amino substituent, resonates at approximately 155.9 parts per million, reflecting the electron-donating nature of the amino group [1]. The C-3 and C-4 carbons appear at 136.0 and 131.4 parts per million respectively, while the C-5/C-6 positions show signals around 111.3 parts per million [1].
The morpholine carbon atoms display distinct chemical shifts corresponding to their electronic environments. The oxygen-bearing carbons (-OCH₂-) resonate at 68.1 parts per million, significantly downfield from the nitrogen-adjacent carbons (-NCH₂-) at 52.4 parts per million [1]. Additional aromatic carbon signals appear in the 45.5-66.5 parts per million region, indicating various substitution patterns and electronic effects within related derivatives [6] [7].
Table 1: Comprehensive Nuclear Magnetic Resonance Spectroscopic Data
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Solvent | Reference |
|---|---|---|---|---|---|
| ¹H | 8.0-8.4 | d/dd | H-3, H-5 (pyridine) | DMSO-d₆/CDCl₃ | 3, 21 |
| ¹H | 7.0-7.3 | d/dd | H-4 (pyridine) | DMSO-d₆/CDCl₃ | 3, 21 |
| ¹H | 6.5-6.9 | d | H-6 (pyridine) | DMSO-d₆/CDCl₃ | 3, 21 |
| ¹H | 3.6-3.8 | t | Morpholine CH₂ | Various | 3, 45 |
| ¹³C | 155.9 | C | C-2 (pyridine) | CD₃OD | 3 |
| ¹³C | 136.0 | C | C-3 (pyridine) | CD₃OD | 3 |
| ¹³C | 131.4 | C | C-4 (pyridine) | CD₃OD | 3 |
| ¹³C | 111.3 | C | C-5/C-6 (pyridine) | CD₃OD | 3 |
| ¹³C | 68.1 | C | Morpholine O-CH₂ | CD₃OD | 3 |
| ¹³C | 52.4 | C | Morpholine N-CH₂ | CD₃OD | 3 |
Infrared spectroscopy provides detailed information about the functional groups and molecular vibrations present in 6-Morpholinopyridin-2-amine. The spectrum exhibits characteristic absorption bands corresponding to both the aromatic amine and heterocyclic ether functionalities.
The primary amino group (-NH₂) attached to the pyridine ring displays distinctive stretching vibrations in the 3400-3250 cm⁻¹ region [8] [9] [10]. The asymmetric N-H stretching mode appears at 3400-3300 cm⁻¹ with medium to strong intensity, while the symmetric stretching vibration occurs at 3330-3250 cm⁻¹ [8] [9] [10]. These frequencies are consistent with primary aromatic amines and indicate minimal hydrogen bonding in the solid state.
The N-H₂ deformation modes provide additional structural information. The scissoring vibration, expected around 1650 cm⁻¹, appears at 1650-1600 cm⁻¹ with medium intensity [8] [10]. This frequency is characteristic of primary amines attached to electron-deficient aromatic systems. The N-H₂ rocking and wagging vibrations occur at lower frequencies, with the rocking mode appearing around 1070±50 cm⁻¹ and the wagging vibration observed in the 750-650 cm⁻¹ region [10] [11].
The pyridine ring system exhibits characteristic vibrational modes throughout the spectrum. The aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region with medium intensity [10]. The pyridine ring stretching vibrations occur as strong absorptions in the 1580-1500 cm⁻¹ region, reflecting the conjugated nature of the heteroaromatic system [10] [12].
The aromatic C-N stretching mode, characteristic of nitrogen-containing heterocycles, appears at 1330-1260 cm⁻¹ with medium intensity [10] [12]. This frequency range is typical for pyridine derivatives and confirms the aromatic character of the ring system.
The morpholine substituent contributes specific vibrational modes to the infrared spectrum. The C-O stretching vibration of the ether linkage appears as a strong absorption at approximately 1115 cm⁻¹ [13]. The aliphatic C-H stretching vibrations from the morpholine ring appear in the 2800-3000 cm⁻¹ region with medium intensity [4]. The C-N stretching vibration of the morpholine ring occurs in the 1000-900 cm⁻¹ region [4].
Table 2: Infrared Spectroscopic Frequency Assignments
| Frequency (cm⁻¹) | Intensity | Assignment | Reference |
|---|---|---|---|
| 3400-3300 | Medium-Strong | N-H asymmetric stretch (NH₂) | 23, 31, 76 |
| 3330-3250 | Medium-Strong | N-H symmetric stretch (NH₂) | 23, 31, 76 |
| 1650-1600 | Medium | N-H₂ scissoring | 23, 76 |
| 1580-1500 | Strong | Pyridine ring stretch | 76, 82 |
| 1330-1260 | Medium | C-N stretch (aromatic) | 76, 82 |
| 1115 | Strong | C-O stretch (morpholine) | 25 |
| 1070±50 | Medium | N-H₂ rocking/wagging | 76 |
| 1000-900 | Medium | C-N stretch (morpholine) | 75 |
Mass spectrometry analysis of 6-Morpholinopyridin-2-amine reveals detailed fragmentation patterns that provide insights into the molecular structure and bond strengths. The compound exhibits a molecular ion peak at m/z 179, corresponding to the molecular formula C₉H₁₃N₃O [15] [16].
The molecular ion [M]⁺ appears at m/z 179 with 100% relative intensity, serving as the base peak in the mass spectrum [15] [16]. The protonated molecular ion [M+H]⁺ is observed at m/z 180 with approximately 15% relative intensity, confirming the molecular weight and indicating favorable protonation under electrospray ionization conditions [2] [3].
The fragmentation pattern reveals systematic loss of functional groups and ring degradation. A significant fragment appears at m/z 161, corresponding to the loss of 18 mass units (H₂O), indicating possible dehydration processes [17]. Additional fragmentation includes loss of 30 mass units (CH₂O) yielding m/z 149, and loss of 42 mass units (C₂H₂O) producing m/z 137.
The morpholine ring system undergoes characteristic fragmentation. Complete loss of the morpholine substituent (69 mass units) results in a fragment at m/z 110, corresponding to the substituted pyridine core [17]. The morpholine ring itself produces fragments at m/z 86, while further degradation yields characteristic ions at m/z 70 (C₄H₈N⁺) and m/z 56 (C₃H₆N⁺) [4].
Under electron impact conditions, the compound shows favorable ionization with stable molecular ion formation. The fragmentation energy requirements suggest moderate bond strengths between the morpholine substituent and the pyridine ring. The presence of multiple nitrogen atoms facilitates protonation under chemical ionization conditions, enhancing sensitivity in analytical applications.
Table 3: Mass Spectrometric Fragmentation Pattern
| m/z | Relative Intensity (%) | Ion Assignment | Fragmentation Type |
|---|---|---|---|
| 179 | 100 | [M]⁺ (molecular ion) | Molecular ion |
| 180 | 15 | [M+H]⁺ | Protonation |
| 161 | 25 | [M-18]⁺ (loss of H₂O) | Dehydration |
| 149 | 30 | [M-30]⁺ (loss of CH₂O) | Formaldehyde loss |
| 110 | 45 | [M-69]⁺ (morpholine loss) | Ring cleavage |
| 86 | 40 | Morpholine fragment | Ring retention |
| 70 | 25 | C₄H₈N⁺ | Ring opening |
Ultraviolet-visible spectroscopy of 6-Morpholinopyridin-2-amine reveals electronic transitions characteristic of the heteroaromatic chromophore system. The compound exhibits multiple absorption bands corresponding to different electronic excitation processes within the conjugated framework.
The UV-visible spectrum displays several distinct absorption regions reflecting the electronic structure of the pyridine ring system. The longest wavelength absorption occurs in the 280-290 nm region, attributed to n→π* transitions involving the pyridine nitrogen lone pair [18] [19]. This transition exhibits low extinction coefficients (100-1000 M⁻¹cm⁻¹) and demonstrates a hypsochromic shift in polar solvents due to differential solvation of the ground and excited states.
A more intense absorption band appears in the 250-260 nm region, corresponding to π→π* transitions within the aromatic ring system [18] [19]. This transition shows medium extinction coefficients (1000-5000 M⁻¹cm⁻¹) and exhibits a bathochromic shift in polar solvents, indicating increased stabilization of the excited state through solvent interactions.
The most intense absorption occurs in the 210-220 nm region, representing high-energy π→π* transitions associated with extended conjugation within the heteroaromatic system [18] [19]. These transitions exhibit high extinction coefficients (5000-15000 M⁻¹cm⁻¹) and show minimal solvent dependence, consistent with localized electronic excitations.
The pyridine ring serves as the primary chromophoric unit, contributing the majority of the UV-visible absorption characteristics. The amino substituent at the 2-position provides electron-donating effects that can influence the electronic transitions through resonance interactions. The morpholine substituent at the 6-position, while not directly conjugated, may influence the electronic properties through inductive effects.
The compound demonstrates moderate solvatochromic behavior, with different transitions showing varying sensitivity to solvent polarity. The n→π* transitions exhibit hypsochromic shifts in polar solvents due to preferential ground-state solvation, while π→π* transitions show bathochromic shifts reflecting excited-state stabilization.
Table 4: UV-Visible Spectroscopic Parameters
| Wavelength (nm) | Absorption Type | Extinction Coefficient | Chromophore | Solvent Effect |
|---|---|---|---|---|
| 280-290 | n→π* transition | Low (100-1000) | Pyridine N lone pair | Hypsochromic shift |
| 250-260 | π→π* transition | Medium (1000-5000) | Pyridine ring system | Bathochromic shift |
| 210-220 | π→π* transition (intense) | High (5000-15000) | Extended conjugation | Minimal effect |
X-ray crystallographic analysis provides detailed three-dimensional structural information about 6-Morpholinopyridin-2-amine in the solid state. The crystallographic data reveal molecular conformation, intermolecular interactions, and packing arrangements that influence the physical properties of the compound.
Crystallographic studies of 6-Morpholinopyridin-2-amine and related derivatives typically reveal monoclinic or orthorhombic crystal systems[58-67]. Common space groups include P21/c or Pbca, reflecting the molecular symmetry and packing efficiency. Unit cell dimensions generally fall within the ranges of a = 8-12 Å, b = 10-15 Å, and c = 12-18 Å, with Z values of 4-8 molecules per unit cell[58-67].
The calculated density typically ranges from 1.2-1.4 g/cm³, consistent with organic compounds containing heteroatoms and reflecting efficient molecular packing[58-67]. These parameters indicate moderate crystal density and suggest the presence of intermolecular interactions that stabilize the crystal lattice.
The pyridine ring adopts a planar conformation, as expected for aromatic heterocycles. The amino group at the 2-position typically exhibits a slightly pyramidal geometry, with the nitrogen lone pair oriented to minimize steric interactions with adjacent ring substituents[58-67].
The morpholine ring consistently adopts a chair conformation, which represents the most stable arrangement for six-membered saturated heterocycles[58-67]. The nitrogen substitution occurs in the equatorial position, minimizing steric strain and maximizing orbital overlap with the pyridine ring. Key bond lengths include C-N distances of 1.35-1.40 Å for aromatic carbons and 1.42-1.45 Å for C-O bonds in the morpholine ring[58-67].
The crystal structure reveals extensive hydrogen bonding networks involving the amino group and nitrogen atoms. N-H···N and N-H···O hydrogen bonds form three-dimensional networks that stabilize the crystal packing[58-67]. These interactions typically involve bond lengths of 2.8-3.2 Å and angles of 150-180°, indicating moderate to strong hydrogen bonding.
Additional stabilization may arise from π-π stacking interactions between parallel pyridine rings, with typical interplanar distances of 3.3-3.6 Å[58-67]. These weak interactions contribute to the overall crystal stability and influence the physical properties of the solid material.
Table 5: Crystallographic Parameters
| Parameter | Typical Value | Morpholine Conformation | Pyridine Orientation |
|---|---|---|---|
| Crystal System | Monoclinic/Orthorhombic | Chair | Planar |
| Space Group | P21/c or Pbca | Equatorial N-substitution | Various orientations |
| Density (g/cm³) | 1.2-1.4 | N/A | N/A |
| Key Bond Lengths (Å) | C-N: 1.35-1.40, C-O: 1.42-1.45 | C-N-C: 109-112° | C-N: 1.33-1.37 |
| Intermolecular Interactions | N-H···N, N-H···O hydrogen bonds | Intramolecular H-bonding | π-π stacking possible |
The chromatographic behavior of 6-Morpholinopyridin-2-amine reflects its amphiphilic nature, combining polar amino and morpholine functionalities with the aromatic pyridine core. This structural duality influences retention characteristics across various chromatographic systems.
Under reversed-phase High-Performance Liquid Chromatography conditions using C18 stationary phases, 6-Morpholinopyridin-2-amine exhibits moderate retention times of 8-12 minutes when eluted with acetonitrile/water gradients [20] [21] [22]. The compound shows good baseline separation from related impurities and demonstrates adequate peak symmetry under optimized conditions.
Mobile phase pH significantly influences retention behavior due to the ionizable amino group. At pH 3-7, the compound maintains optimal peak shape and resolution [20] [21] [22]. Temperature effects are moderate, with optimal separation achieved at 25-35°C. Detection is typically accomplished using UV absorbance at 254 nm or 280 nm, taking advantage of the pyridine chromophore [20] [21] [22].
On silica gel thin layer chromatography plates, 6-Morpholinopyridin-2-amine exhibits Rf values of 0.3-0.5 when developed with chloroform/methanol solvent systems [20]. The compound can be visualized under UV light due to its aromatic character, providing clear spot separation from structural analogs.
Gas chromatography analysis requires elevated temperatures due to the compound's molecular weight and polarity. Typical retention times range from 15-20 minutes with injector temperatures of 250-300°C [17]. The compound produces sharp, symmetric peaks suitable for quantitative analysis when coupled with mass spectrometric detection.
Ion exchange chromatography behavior is pH-dependent due to the basic amino group. At low pH, the protonated amine interacts strongly with cation exchange resins, while at high pH, minimal retention occurs [13]. Size exclusion chromatography shows early elution consistent with the compound's molecular weight, though peak broadening may occur due to secondary interactions [13].
| Technique | Mobile Phase | Retention Parameter | Resolution | Detection |
|---|---|---|---|---|
| HPLC (C18) | ACN/H₂O (gradient) | tR = 8-12 min | Good baseline separation | UV 254/280 nm |
| TLC (Silica) | CHCl₃/MeOH mixtures | Rf = 0.3-0.5 | Clear spot separation | UV visualization |
| GC-MS | Helium carrier | tR = 15-20 min | Sharp peak | MS detection |
| Ion Exchange | Salt gradient | Variable | pH dependent | UV + conductivity |